2-{5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}acetohydrazide
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Overview
Description
2-{5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}acetohydrazide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a phenyl group substituted with a propan-2-yloxy moiety, and an acetohydrazide group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-{5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group with the propan-2-yloxy substituent can be introduced through nucleophilic substitution reactions.
Attachment of the acetohydrazide group: This step involves the reaction of the triazole derivative with acetic hydrazide under suitable conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce halogen atoms into the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-{5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}acetohydrazide has been studied for various scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other triazole derivatives and related compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The phenyl group with the propan-2-yloxy substituent can enhance the compound’s binding affinity and specificity. The acetohydrazide group may contribute to the compound’s ability to form hydrogen bonds and other interactions with biological molecules, leading to its observed biological effects.
Comparison with Similar Compounds
2-{5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}acetohydrazide can be compared with other triazole derivatives, such as:
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Voriconazole: Another triazole antifungal with a broader spectrum of activity compared to fluconazole.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C13H17N5O2 |
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Molecular Weight |
275.31 g/mol |
IUPAC Name |
2-[3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazol-5-yl]acetohydrazide |
InChI |
InChI=1S/C13H17N5O2/c1-8(2)20-10-5-3-4-9(6-10)13-15-11(17-18-13)7-12(19)16-14/h3-6,8H,7,14H2,1-2H3,(H,16,19)(H,15,17,18) |
InChI Key |
DEMOUZHBQKBOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=N2)CC(=O)NN |
Origin of Product |
United States |
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